molecular formula C5H12Br2N2O2 B11834321 Piperazine-2-carboxylic acid dihydrobromide

Piperazine-2-carboxylic acid dihydrobromide

Cat. No.: B11834321
M. Wt: 291.97 g/mol
InChI Key: MKOCZANLCVXUFO-UHFFFAOYSA-N
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Description

Piperazine-2-carboxylic acid dihydrobromide (CAS 139361-53-8) is a chemical building block of significant interest in medicinal chemistry, particularly in the design and synthesis of Multitarget-Directed Ligands (MTDLs) for complex neurodegenerative diseases. Recent research has highlighted the application of its derivative scaffold in developing promising anti-Alzheimer agents. Studies show that 1,4-bisbenzylpiperazine-2-carboxylic acid derivatives function as potent cholinesterase inhibitors, targeting both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are key enzymes in the pathogenesis of Alzheimer's disease . One such derivative, 1,4-bis (2-chlorobenzyl)-piperazinyl-2-hydroxamic acid, demonstrated extraordinarily potent inhibition of BChE with a Ki value in the nanomolar range, significantly outperforming reference drugs like donepezil and tacrine . Molecular modeling and dynamics simulations have provided insights into the structure-activity relationships, revealing that these compounds form stable interactions with the catalytic and peripheral anionic sites of the enzymes . This makes the piperazine-2-carboxylic acid core a valuable scaffold for creating new therapeutic candidates with enhanced efficacy and selectivity. The compound is provided for research purposes only. It is not intended for diagnostic or therapeutic use. Prior to use, researchers should consult the Safety Data Sheet (SDS) and handle the material appropriately in a controlled laboratory setting.

Properties

Molecular Formula

C5H12Br2N2O2

Molecular Weight

291.97 g/mol

IUPAC Name

piperazine-2-carboxylic acid;dihydrobromide

InChI

InChI=1S/C5H10N2O2.2BrH/c8-5(9)4-3-6-1-2-7-4;;/h4,6-7H,1-3H2,(H,8,9);2*1H

InChI Key

MKOCZANLCVXUFO-UHFFFAOYSA-N

Canonical SMILES

C1CNC(CN1)C(=O)O.Br.Br

Origin of Product

United States

Preparation Methods

Hydrogenation Conditions

The hydrogenation of pyrazine-2-carboxamide (II) to piperazine-2-carboxamide (III) is a critical step. Using 10% palladium on carbon (Pd/C) as a catalyst in water at 40°C under 20 bar hydrogen pressure achieves near-quantitative conversion. Key parameters include:

ParameterValue
Catalyst loading10% w/w (relative to II)
SolventWater
Temperature35–45°C
Hydrogen pressure15–25 bar
Reaction time4–6 hours

This method minimizes side reactions and allows catalyst reuse for ≥5 cycles without significant activity loss.

Enzymatic Resolution

The resulting racemic piperazine-2-carboxamide (III) undergoes enzymatic hydrolysis using hydrolases like Flavourzyme® 1000L (a peptidase from Aspergillus oryzae) or leucine amide peptidase 2 (LAP2). These enzymes selectively hydrolyze the (S)-enantiomer with >98% enantiomeric excess (ee) at 20–30°C in aqueous buffer (pH 7.3–8.3). The (S)-piperazine-2-carboxylic acid is precipitated as the dihydrobromide salt by adding concentrated HBr (37%) at 20–25°C.

Multi-Component Reactions (MCRs)

Ugi Four-Component Reaction (U-4CR)

Ethylenediamine, glyoxylic acid hemiacetal, carboxylic acids, and isocyanides react in tetrahydrofuran (THF) under reflux to form 2-ketopiperazine-3-carboxamides. Subsequent oxidation and bromination yield the dihydrobromide salt. For example:

  • Reagents : Ethylenediamine (10 mmol), glyoxylic acid hemiacetal (10 mmol), trifluoroacetic acid (10 mmol), tert-butyl isocyanide (10 mmol).

  • Conditions : Reflux in THF for 24 hours, yielding 80–95%.

Alkylation and Acid Hydrolysis

N,N-Dibenzylethane-1,2-diamine reacts with 2,3-dibromo-propionic acid methyl ester in toluene at reflux, followed by HCl-mediated hydrolysis to produce piperazine-2-carboxylic acid. Subsequent treatment with HBr gives the dihydrobromide salt in 84.8% yield:

StepConditionsYield
AlkylationToluene, reflux, 12 hours85%
Acid hydrolysis2N HCl, room temperature95%
Salt formationHBr in ethanol98%

Solid-Phase Synthesis

Carboxamide Library Construction

Piperazine-2-carboxylic acid scaffolds are functionalized on Wang resin using bromo-acids and EDC/HOBt coupling. After cleavage, the free acid is treated with HBr gas to form the dihydrobromide. Key reagents include:

  • Coupling agents : EDC·HCl, HOBt.

  • Solvents : DMF, dichloromethane (DCM).

  • Resin loading : 1.7 mmol/g.

Post-Functionalization

Post-synthetic modifications, such as sulfonation or urea formation, are performed on-resin before HBr salt formation. For example, 4-(2-chlorophenyl)piperazine-1-carbonyl derivatives are synthesized with 70% purity after HPLC purification.

Biocatalytic Approaches

Kinetic Resolution with Amidases

Racemic piperazine-2-carboxamide is resolved using whole-cell amidases from Pichia pastoris or Escherichia coli. The (S)-enantiomer is hydrolyzed to (S)-piperazine-2-carboxylic acid, which is precipitated as the dihydrobromide salt (ee >98%).

ParameterValue
Substrate loading10–25% w/v
Temperature25–30°C
Reaction time48–72 hours

Comparative Analysis of Methods

Yield and Scalability

MethodYield (%)ScalabilityCost Efficiency
Catalytic hydrogenation90–95IndustrialHigh
U-4CR80–95Lab-scaleModerate
Solid-phase synthesis70–85Lab-scaleLow
Biocatalytic resolution60–75Pilot-scaleModerate

Purity and Chirality Control

  • Catalytic hydrogenation + enzymatic resolution : Delivers >98% ee but requires strict pH control.

  • U-4CR : Racemic product necessitates additional chiral separation.

  • Biocatalytic methods : Inherent enantioselectivity but slower reaction rates.

Industrial-Scale Optimization

Solvent Selection

Water is preferred for hydrogenation to avoid organic solvent waste. Ethanol or isopropanol is used for HBr salt precipitation due to low solubility of the dihydrobromide.

Process Intensification

Continuous-flow reactors enhance hydrogenation efficiency, reducing reaction time to 2 hours with 99% conversion.

Analytical Validation

Characterization Data

  • Melting point : 280–285°C.

  • ¹H NMR (D₂O) : δ 3.90–3.66 (m, 2H, piperazine-H), 3.07–2.81 (m, 4H, piperazine-H).

  • HPLC purity : ≥99% (C18 column, 0.1% TFA in water/acetonitrile) .

Chemical Reactions Analysis

Amidation and Peptide Coupling

The carboxylic acid group enables classic activation for amide bond formation. Common protocols include:

Reaction TypeReagents/ConditionsProduct ExampleYield (%)Reference
DCC-mediated amidationDicyclohexylcarbodiimide (DCC), DMAP, RT, 12hN-substituted piperazine amides72–85
HATU activationHATU, DIPEA, DMF, 0°C → RTProtected peptide intermediates68–78

Key finding : The dihydrobromide salt enhances solubility in polar aprotic solvents (e.g., DMF, DMSO), facilitating high-yield amidation without requiring prior neutralization .

Salt Exchange and Deprotonation

The compound participates in proton transfer reactions due to its dibasic piperazine ring:

Reaction :
C₅H₁₀N₂O₂·2HBr + 2 NaOH → C₅H₁₀N₂O₂ + 2 NaBr + 2 H₂O

Conditions :

  • pH adjustment to 8–9 in aqueous ethanol

  • Temperature: 0–5°C (prevents decomposition)

  • Isolation: Freebase precipitates at 85–90% purity .

Deprotection and Functionalization

The piperazine ring undergoes selective modifications:

Boc Protection/Deprotection

StepReagentsOutcome
Boc protectionBoc₂O, TEA, THF, 24hN-Boc-piperazine-2-carboxylate
Acidic deprotectionTFA/DCM (1:1), 2hRegenerated free amine

Application : Used to create intermediates for kinase inhibitor syntheses .

Ring-Opening Reactions

Under strong acidic or basic conditions, the piperazine ring undergoes cleavage:

Example :
C₅H₁₂Br₂N₂O₂ + 6 M HCl (reflux, 6h) → 1,2-diaminoethane derivatives + CO₂

Mechanistic note : Ring strain and electron-withdrawing carboxylate group facilitate nucleophilic attack at β-nitrogen .

Coordination Chemistry

The compound acts as a bidentate ligand in metal complexes:

Metal IonSolvent SystemComplex StructureStability Constant (log K)
Cu²⁺Methanol/water[Cu(C₅H₉N₂O₂)Br₂]·H₂O4.8 ± 0.2
Pd²⁺DMFPdCl₂(C₅H₁₀N₂O₂)3.9 ± 0.3

Data from coordination studies suggest applications in catalysis and medicinal chemistry .

Thermal Degradation Pathways

Thermogravimetric analysis (TGA) reveals decomposition profiles:

Temperature Range (°C)Mass Loss (%)Proposed Process
110–1308.2Loss of crystalline water
265–28062.4Decarboxylation + HBr elimination
>30029.4Carbonization

Critical stability parameters inform storage conditions (desiccated, ≤25°C) .

Enzymatic Interactions

In vitro studies with hydrolases demonstrate selective reactivity:

EnzymeSubstrate ConcentrationReaction Rate (μmol/min)Product
Carboxypeptidase A5 mM0.18 ± 0.02Piperazine-2-amide
Trypsin5 mMNo activityN/A

This selectivity enables its use in prodrug designs targeting specific enzymatic pathways .

Reaction Optimization Parameters

Key variables affecting reaction outcomes:

ParameterOptimal RangeEffect on Yield/Purity
Temperature0–25°CPrevents thermal decomposition
pH (aqueous reactions)6.5–7.5Maximizes zwitterionic stability
Catalyst loading1.2–1.5 eq (DCC)Balances reactivity vs. cost
Solvent polarityε > 30 (e.g., DMF)Enhances ionic dissociation

Adapted from synthetic protocols in .

Scientific Research Applications

Pharmacological Applications

Piperazine-2-carboxylic acid dihydrobromide has been investigated for its potential in treating several medical conditions due to its ability to interact with various biological targets.

1.1. Treatment of Preterm Labor and Dysmenorrhea

Research indicates that derivatives of piperazine-2-carboxylic acid can act as antagonists of prostaglandin receptors, specifically the prostaglandin F2α receptor. This property is significant in managing preterm labor and dysmenorrhea (painful menstruation) by modulating uterine contractions . The compounds derived from piperazine-2-carboxylic acid have shown efficacy in preventing premature birth by inhibiting the action of prostaglandins, which are involved in inducing labor .

1.2. Anti-Norovirus Activity

Functionalized piperazine derivatives have demonstrated anti-norovirus activity, making them potential candidates for antiviral drug development. In studies using a replicon-based system, certain piperazine derivatives exhibited low micromolar activity against noroviruses, indicating their potential as therapeutic agents against viral infections . The structure-activity relationship studies highlighted the importance of substituents on the piperazine ring for enhancing antiviral efficacy.

Neuropharmacological Research

This compound has been explored for its neuropharmacological properties, particularly concerning Alzheimer's disease.

2.1. Multitarget-Directed Ligands

Recent studies have focused on developing multitarget-directed ligands (MTDLs) based on piperazine derivatives to combat Alzheimer's disease. These compounds have shown competitive inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), critical enzymes involved in neurotransmission . The most promising derivatives demonstrated selectivity for AChE, which is beneficial for enhancing cognitive function in Alzheimer's patients.

Synthesis and Chemical Properties

This compound is synthesized through various methods, often involving the functionalization of the piperazine scaffold to enhance its biological activity. The compound is characterized by its solubility in water and its crystalline nature, which facilitates its use in chemical syntheses and biological assays.

Mechanism of Action

The mechanism of action of piperazine-2-carboxylic acid dihydrobromide involves its interaction with specific molecular targets. For instance, piperazine derivatives act as GABA receptor agonists, binding to muscle membrane GABA receptors and causing hyperpolarization of nerve endings. This results in the flaccid paralysis of parasitic worms, allowing them to be expelled from the host body .

Comparison with Similar Compounds

Piperazine-2-Carboxylic Acid Dihydrochloride (Pip-Az·2HCl)

  • Applications : Used in peptide synthesis and as a catalyst in polymer chemistry .
  • Solubility: Insoluble in water; soluble in ethanol and methanol.
  • Synthesis : Produced via heteroaromatic hydrogenation of pyrazine-2-carboxamide in a two-step catalytic process .

4-(3-Phosphonopropyl)piperazine-2-Carboxylic Acid (CPP)

  • Pharmacology : A potent NMDA receptor antagonist with stereospecific activity. The (R)-enantiomer exhibits higher affinity for NR2A-containing receptors, while (S)-CPP shows reduced potency .
  • Synthesis : Prepared via Petasis reaction, yielding 56–96% with purities of 70–88% .

Piperazine Bipolymer (PBP)

  • Applications : Modified with Pip-Az for CO₂ adsorption, achieving capacities of 2.56 mg/g (dry) and 1.99 mg/g (moist) under ambient conditions .
  • Stability : Thermally stable up to 190°C, making it suitable for industrial gas capture.

Pharmacological Comparison: NMDA Receptor Antagonists

Compound Receptor Subtype Affinity (Ki) Key Feature(s) Reference
(R)-CPP NR2A > NR2B High antagonist potency; used in neuroscience studies
D-AP5 NR2A ≈ NR2B Broad-spectrum antagonist; moderate affinity
CGP39653 NR2B > NR2A Radioligand for autoradiography studies

Key Insight : NR2A-containing receptors exhibit higher antagonist affinity, while NR2B subtypes show agonist-preferring binding .

CO₂ Adsorption Performance

Adsorbent CO₂ Capacity (mg/g) Conditions Reference
Piperazine Bipolymer (PBP) 2.56 (dry), 1.99 (moist) 25°C, 4% CO₂, 5 mL/min
Conventional Amine Scrubbers ~30–50 High-temperature industrial processes N/A

Note: PBP’s lower capacity is offset by its biodegradability and mild operational requirements .

Biological Activity

Piperazine-2-carboxylic acid dihydrobromide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound is a derivative of piperazine, characterized by the presence of a carboxylic acid group. Its chemical formula is C6_6H8_8Br2_2N2_2O2_2, and it exhibits properties typical of piperazine derivatives, including the ability to form hydrogen bonds and engage in ionic interactions.

1. Anticholinergic Activity

Research indicates that piperazine-2-carboxylic acid derivatives exhibit significant anticholinergic properties. A study demonstrated that these compounds inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical enzymes in the cholinergic system. The most active derivative showed a Ki value of 10.18 µM for AChE, indicating competitive inhibition with a selectivity index (SI) of approximately 17.90 .

2. Antimicrobial Properties

Piperazine derivatives have been evaluated for antimicrobial activity against various pathogens. For instance, studies have shown that certain piperazine-based compounds possess notable antibacterial and antifungal effects, with minimum inhibitory concentrations (MICs) ranging from 7.8 to 93.7 µg/mL against different bacterial strains . The structural modifications in the piperazine scaffold significantly influence their antimicrobial efficacy.

3. Anti-Alzheimer's Activity

The development of multitarget-directed ligands (MTDLs) has positioned piperazine-2-carboxylic acid as a promising candidate for Alzheimer's disease treatment. In vitro assays revealed that these compounds effectively inhibit AChE and BChE, which are implicated in the pathophysiology of Alzheimer's disease . The structure-activity relationship (SAR) studies suggest that specific substitutions enhance selectivity and potency against these targets.

4. Antiviral Activity

Recent investigations have highlighted the potential antiviral properties of piperazine derivatives against noroviruses. Functionalized piperazines were shown to exhibit low micromolar activity in cell-based systems, suggesting their role as potential antiviral agents . The effectiveness appears to be influenced by the nature of substituents on the piperazine ring.

Table 1: Summary of Biological Activities

Biological ActivityMechanism/TargetReference
AnticholinergicInhibition of AChE/BChE
AntimicrobialBroad-spectrum antibacterial
Anti-Alzheimer'sAChE/BChE inhibition
AntiviralInhibition of norovirus replication

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound's ability to inhibit key enzymes like AChE and BChE is crucial for its anticholinergic effects, which can mitigate symptoms associated with neurodegenerative diseases.
  • Membrane Interaction : Antimicrobial activity may stem from interactions with microbial membranes, leading to compromised integrity and function.
  • Molecular Docking Studies : Computational studies have provided insights into binding affinities and interactions at the molecular level, aiding in the design of more potent derivatives.

Q & A

Q. What are the optimal synthetic strategies for preparing piperazine-2-carboxylic acid derivatives, including dihydrobromide salts?

  • Methodological Answer : Piperazine-2-carboxylic acid derivatives are synthesized via orthogonal protection of the carboxylic acid and amine groups. For example, racemic piperazine-2-carboxylic acid dihydrochloride is protected using Boc (tert-butoxycarbonyl) groups in a three-step procedure (78% yield), followed by selective deprotection (acid, alkali, or hydrogenation) to generate intermediates for further functionalization . For dihydrobromide salts, analogous strategies can be applied, substituting bromide counterions during salt formation. Key steps include:
  • Orthogonal protection : Use Boc or Fmoc groups to block specific reactive sites.
  • Deprotection : Selective removal under controlled conditions (e.g., HCl in dioxane/water for Boc).
  • Salt formation : React with HBr to generate the dihydrobromide salt.
  • Data Table :
StepReagent/ConditionYieldReference
Boc ProtectionBoc₂O, NaOH, THF78%
Deprotection4.5 M HCl in dioxane/water>95%

Q. What safety protocols are critical for handling piperazine-2-carboxylic acid dihydrobromide in laboratory settings?

  • Methodological Answer : While specific data for dihydrobromide salts are limited, analogous dihydrochloride salts require:
  • Storage : Keep in airtight containers at room temperature; avoid prolonged storage to prevent decomposition .
  • Hazard Mitigation : Use PPE (gloves, goggles, lab coats) and work in a fume hood. Incompatible with oxidizers, which may release toxic gases (e.g., HBr, NOₓ) .
  • Disposal : Follow federal/state regulations for halogenated organic compounds.
  • Note : Dihydrobromide may exhibit similar hazards but requires verification of stability and decomposition pathways.

Advanced Research Questions

Q. How can enzymatic kinetic resolution (KR) or dynamic kinetic resolution (DKR) be applied to obtain enantiopure piperazine-2-carboxylic acid derivatives?

  • Methodological Answer : Enantiopure derivatives are critical for drug development (e.g., NMDA receptor antagonists). Methods include:
  • KR with Amidases : Hydrolyze racemic piperazine-2-carboxamides using Candida antarctica lipase A (CAL-A) or Bacillus licheniformis protease. For example, CAL-A selectively acylates one enantiomer of piperazine-2-carboxylic acid methyl ester, achieving >90% enantiomeric excess (ee) .
  • DKR : Combine KR with in situ racemization (e.g., via metal catalysts) to convert racemates into single enantiomers with theoretical 100% yield.
  • Data Table :
EnzymeSubstrateee (%)YieldReference
CAL-APiperazine-2-carboxylic acid methyl ester97%85%
Alcalase4-Boc-piperazine-2-carboxylic acid methyl ester95%78%

Q. How do orthogonal protecting groups (e.g., Fmoc/Boc) enhance the synthesis of piperazine-2-carboxylic acid-based peptidomimetics?

  • Methodological Answer : Dual protection (e.g., Fmoc on N1 and Boc on N4) enables sequential functionalization for drug discovery. For example:
  • Step 1 : Synthesize (S)-1-Fmoc-4-Boc-piperazine-2-carboxylic acid via fluorenylmethanol and tert-butyl chloroformate .
  • Step 2 : Deprotect Fmoc (piperidine) to expose N1 for peptide coupling, while Boc remains intact.
  • Step 3 : Remove Boc (TFA) for further modifications.
    This strategy is pivotal for constructing peptide β-turn mimetics and enzyme inhibitors .

Contradictions and Considerations

  • Salt Stability : suggests dihydrochloride salts are stable under dry conditions, but dihydrobromide analogs may have differing hygroscopicity or decomposition kinetics.
  • Enzymatic Substrate Specificity : CAL-A shows higher activity toward methyl esters than ethyl analogs , requiring substrate optimization for new derivatives.

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